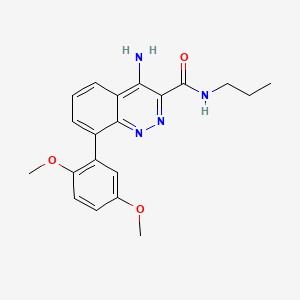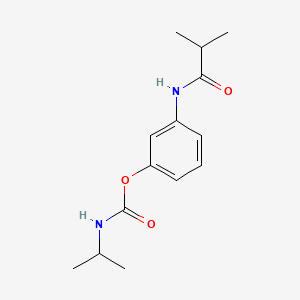
m-Isobutyramidophenyl isopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Hydroxy-2-methylpropionanilide isopropylcarbamate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
m-Isobutyramidophenyl isopropylcarbamate and its analogs have been studied for their potential antineoplastic (anti-cancer) properties. Notably, a series of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) demonstrated significant growth inhibitory activity against HL-60 human promyelocytic leukemia cell line and HT-29 human colon carcinoma cells. This indicates that compounds related to m-Isobutyramidophenyl isopropylcarbamate may hold promise as antileukemic agents (Lalezari & Schwartz, 1988).
Synthesis of Potential Antineoplastic Agents
Further research has focused on the synthesis of related compounds, such as 1-aryl-1,2,3-triazole-4,5-dimethanol-4,5-bis(isopropylcarbamates), as potential antineoplastic agents. These synthesized compounds have been evaluated for their antileukemic and antitumor activities, indicating the broad potential of this class of compounds in cancer research (Lalezari, Gomez, & Khorshidi, 1990).
Drug Discovery and Development
The process of drug discovery and development, particularly in the context of novel compounds like m-Isobutyramidophenyl isopropylcarbamate, is a complex and multidisciplinary endeavor. It involves a deep understanding of chemistry, pharmacology, and molecular biology, highlighting the importance of comprehensive research in developing new therapeutic agents (Drews, 2000).
Synthesis of Difluorinated Polyols
Compounds related to m-Isobutyramidophenyl isopropylcarbamate, like Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, have been used in the synthesis of difluorinated polyols. This demonstrates the versatility of these compounds in synthetic organic chemistry and their potential applications in various chemical syntheses (Balnaves, Percy, & Palmer, 1999).
Theranostics and Biomedical Applications
The research into mesoporous silica nanoparticles (MSNP) provides insights into the broader context of how compounds like m-Isobutyramidophenyl isopropylcarbamate could be utilized in biomedical applications, especially in theranostics. MSNPs, like isopropylcarbamates, demonstrate versatility in drug delivery and potential for controlled and targeted therapeutic applications (Li et al., 2012).
Eigenschaften
CAS-Nummer |
17838-04-9 |
|---|---|
Produktname |
m-Isobutyramidophenyl isopropylcarbamate |
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
[3-(2-methylpropanoylamino)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13(17)16-11-6-5-7-12(8-11)19-14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
ICEPUESLKILRKW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Kanonische SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC(C)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
17838-04-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3'-Hydroxy-2-methylpropionanilide isopropylcarbamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




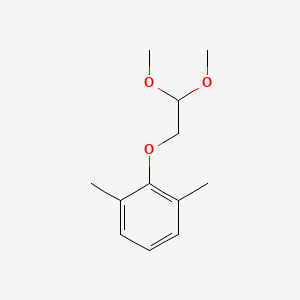
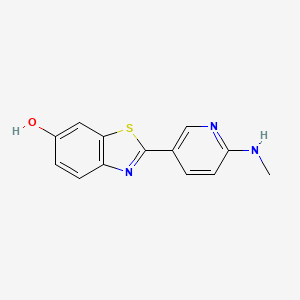
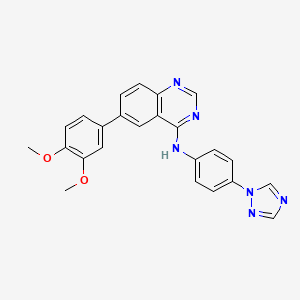
![3-Amino-6-{4-[(4-Methylpiperazin-1-Yl)sulfonyl]phenyl}-N-Pyridin-3-Ylpyrazine-2-Carboxamide](/img/structure/B1666211.png)
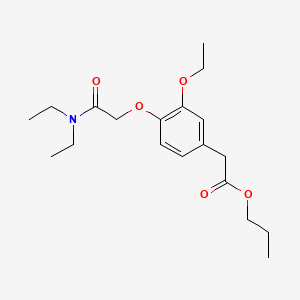
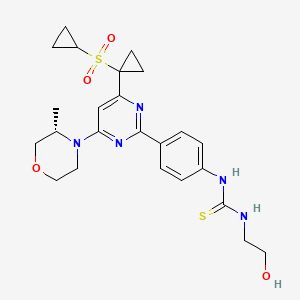
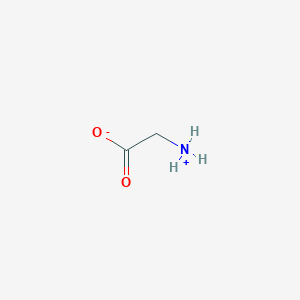
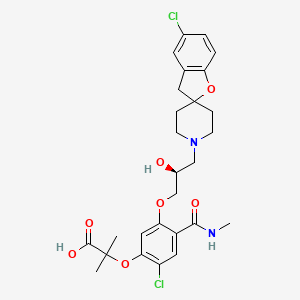
![2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B1666221.png)
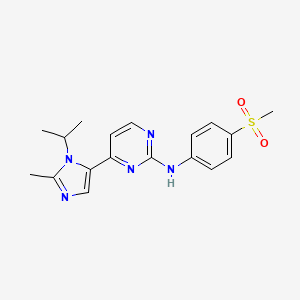
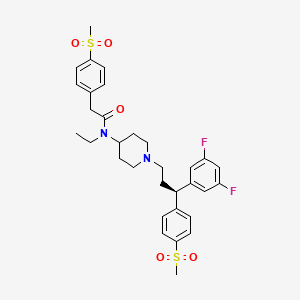
![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)
